
Dihexan-2-yl phenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihexan-2-yl phenyl phosphate is an organic compound that belongs to the class of organophosphates It is characterized by the presence of a phosphate group bonded to a phenyl ring and two hexyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihexan-2-yl phenyl phosphate typically involves the esterification of phenol with dihexyl phosphate. One common method is the reaction of phenol with dihexyl chlorophosphate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorophosphate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts such as tertiary amines can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Dihexan-2-yl phenyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The phosphate ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, leading to the formation of phenol and dihexyl phosphate.
Oxidation: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions to achieve the desired substitution.
Major Products Formed
Hydrolysis: Phenol and dihexyl phosphate.
Oxidation: Quinones or other oxidized phenyl derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Dihexan-2-yl phenyl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphatases.
Medicine: Investigated for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized as a plasticizer in the production of polymers and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of dihexan-2-yl phenyl phosphate involves its interaction with specific molecular targets, such as enzymes. For example, as a phosphatase inhibitor, it binds to the active site of the enzyme, preventing the dephosphorylation of substrates. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Triphenyl phosphate: Another organophosphate with three phenyl groups instead of hexyl groups.
Diethyl phenyl phosphate: Similar structure but with ethyl groups instead of hexyl groups.
Dibutyl phenyl phosphate: Contains butyl groups instead of hexyl groups.
Uniqueness
Dihexan-2-yl phenyl phosphate is unique due to its specific combination of hexyl and phenyl groups, which can influence its physical and chemical properties
Properties
CAS No. |
90735-46-9 |
|---|---|
Molecular Formula |
C18H31O4P |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
dihexan-2-yl phenyl phosphate |
InChI |
InChI=1S/C18H31O4P/c1-5-7-12-16(3)20-23(19,21-17(4)13-8-6-2)22-18-14-10-9-11-15-18/h9-11,14-17H,5-8,12-13H2,1-4H3 |
InChI Key |
MYHCUFHNVQONIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C)OP(=O)(OC1=CC=CC=C1)OC(C)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dimethyl-3-[3-(4-methylphenyl)but-3-en-1-yl]oxirane](/img/structure/B14366426.png)
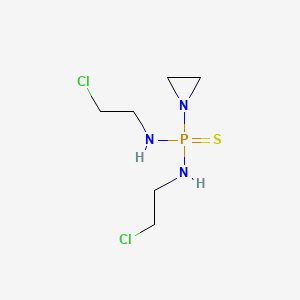

![Piperidine, 1-[[(diphenylmethyl)sulfinyl]acetyl]-](/img/structure/B14366442.png)
![3,3-Diethoxy-6-oxa-3-silabicyclo[3.1.0]hexane](/img/structure/B14366450.png)
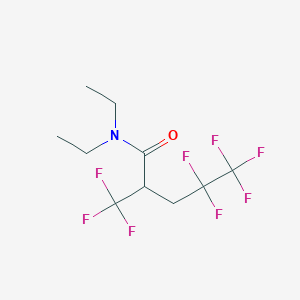
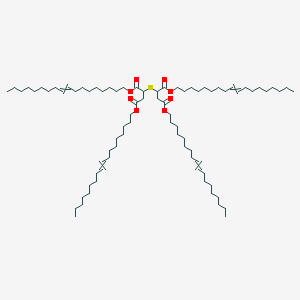
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)
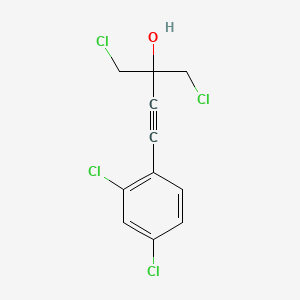
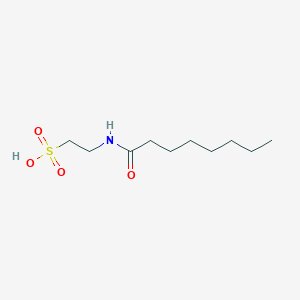
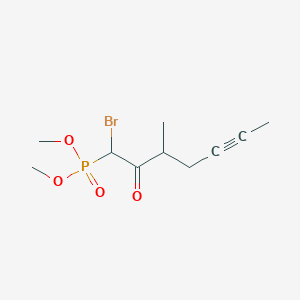
![6-(Pent-2-EN-1-YL)-1,4-dioxaspiro[4.4]non-7-ene](/img/structure/B14366495.png)
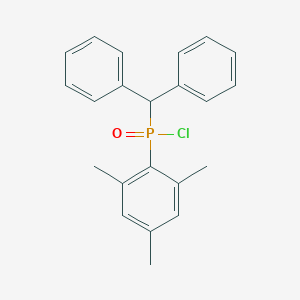
![1,2-Dimethoxy-4-[2-(2-methoxyphenoxy)ethyl]benzene](/img/structure/B14366520.png)
